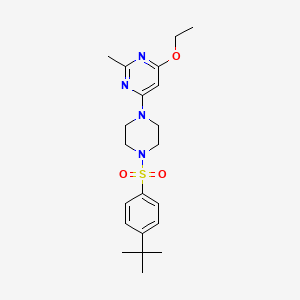

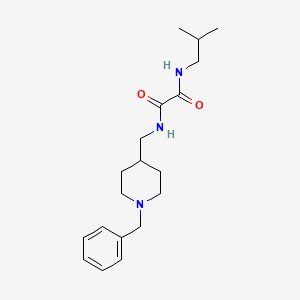

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide”, there are related compounds that have been synthesized. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one .

Molecular Structure Analysis

The molecular structure of compounds similar to “N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide” has been studied. For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was characterized by NMR spectroscopy and single-crystal X-ray diffraction .

科学的研究の応用

Role in Drug Design

Piperidines, the core structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Synthesis of Fentanyl-based Analgesics

The compound has been synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . These new analgesics aim to have potent analgesic activity with reduced side effects .

Anticancer Applications

Piperidine derivatives, such as the compound , are being utilized in different ways as anticancer agents . They have shown potential in the treatment of various types of cancer .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . They have shown efficacy against various viral infections .

Antimalarial Applications

The compound’s derivatives have been used in the development of antimalarial drugs . They have shown potential in combating malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown efficacy against various microbial and fungal infections .

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They have shown potential in controlling high blood pressure .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used in the development of drugs for the treatment of Alzheimer’s disease and various psychotic disorders . They have shown potential in improving cognitive function and managing psychotic symptoms .

作用機序

Target of Action

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is a complex organic compound that primarily targets the Acetylcholinesterase enzyme in humans . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

The interaction of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide with its target, Acetylcholinesterase, results in the inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve signals.

Biochemical Pathways

The action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound can potentially influence these functions .

Result of Action

The molecular and cellular effects of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide’s action primarily involve changes in nerve signal transmission. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound enhances nerve signal transmission . This can potentially influence various physiological functions controlled by the cholinergic pathway.

特性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-15(2)12-20-18(23)19(24)21-13-16-8-10-22(11-9-16)14-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXLKQUXSKJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)

![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)

![(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2573666.png)

![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2573667.png)

![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)